5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C8H8BrF3N2O. It is a pyrazole derivative, characterized by the presence of a bromine atom, an oxan-2-yl group, and a trifluoromethyl group. This compound is used primarily in research and development, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-bromo-3-(trifluoromethyl)-1H-pyrazole with oxan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Catalysts like palladium or nickel are used in the presence of bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex pyrazole-based compounds .
Scientific Research Applications
5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets. The oxan-2-yl group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(oxan-2-yl)pyrazole: Lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.
3-(Trifluoromethyl)-1H-pyrazole: Lacks the bromine and oxan-2-yl groups, which can influence its biological activity and applications.
1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
Uniqueness
5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of the bromine atom, oxan-2-yl group, and trifluoromethyl group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential pharmacological activity, making it a valuable compound in research and development .
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O/c10-7-5-6(9(11,12)13)14-15(7)8-3-1-2-4-16-8/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTJTTFPDZPXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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